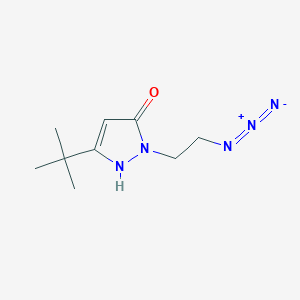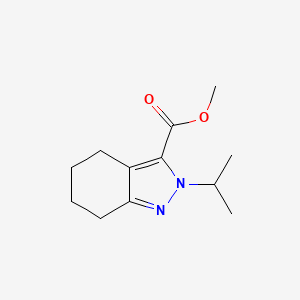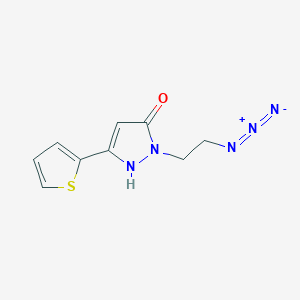![molecular formula C9H13N5S B1484064 3-(2-叠氮乙基)-2-甲基-2,4,6,7-四氢噻喃并[4,3-c]吡唑 CAS No. 2098131-87-2](/img/structure/B1484064.png)
3-(2-叠氮乙基)-2-甲基-2,4,6,7-四氢噻喃并[4,3-c]吡唑
描述
“3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.23 g/mol. It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole, the core structure in the given compound, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further analysis.Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse reactivity. They can undergo various reactions such as [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Physical and Chemical Properties Analysis
Pyrazole, the core structure, is a weak base, with its strength highly dependent on the nature of its substituent groups . The specific physical and chemical properties of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further investigation.科学研究应用
有机合成中间体
吡唑衍生物在有机合成中至关重要,用作构建更复杂分子的中间体。 3-(2-叠氮乙基)-2-甲基-2,4,6,7-四氢噻喃并[4,3-c]吡唑中的叠氮乙基和甲基可以进行各种反应,例如环加成反应,以形成新的键和骨架 。这种多功能性使其成为合成药物和农用化学品的宝贵结构单元。
生物活性调节
吡唑核心与多种生物活性相关。 它可以用于合成具有潜在抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病特性的化合物 。吡唑环上的特定取代基,如叠氮乙基,可以针对不同的生物途径进行定制。
光物理性质
吡唑衍生物表现出优异的光物理性质,使其适用于材料科学中的应用。 由于它们能够在不同的波长下发射和吸收光,因此它们可用于开发有机发光二极管 (OLED) 和其他光子器件 。
农业化学品
在农业中,吡唑衍生物用于创造用作除草剂、杀虫剂和杀菌剂的化合物。 3-(2-叠氮乙基)-2-甲基-2,4,6,7-四氢噻喃并[4,3-c]吡唑的结构灵活性允许合成针对性剂,可以保护作物免受害虫和疾病的侵害 。
抗真菌和抗菌剂
该化合物的衍生物已显示出有希望的抗真菌和抗菌活性,可用于开发新型抗生素和抗真菌药物。 这在抗生素耐药性不断上升的情况下尤其重要 。
抗氧化剂开发
吡唑衍生物也可以充当抗氧化剂。它们可以中和自由基并防止氧化应激,氧化应激是许多慢性病的促成因素。 这种性质可以用于开发新型抗氧化疗法 。
材料科学应用
由于它们的稳定性和反应性官能团,吡唑衍生物,如3-(2-叠氮乙基)-2-甲基-2,4,6,7-四氢噻喃并[4,3-c]吡唑,可用于创建具有特定机械、热或电性能的新材料 。
药物设计
吡唑环是药物设计中的常见基序,因为它与各种生物靶点兼容。 该化合物可用于设计针对各种疾病的疗效更高、副作用更小的药物 。
安全和危害
Pyrazole is classified as having acute toxicity, both orally and dermally. It can cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure . The specific safety and hazards of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would need to be determined through further study.
未来方向
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent-free conditions . This approach aligns with the principles of green chemistry and represents a promising direction for future research.
作用机制
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Target of action
For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of action
Pyrazole derivatives often work by interacting with their targets and causing changes in cellular processes .
Biochemical pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions involves the binding of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . For example, studies have shown that high doses of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are essential for its biological activity . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is crucial for its function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-14-9(2-4-11-13-10)7-6-15-5-3-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQNCLSGQSMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)




![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
